molecular formula C11H21ClN2O2 B1646992 tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride

Cat. No.: B1646992
M. Wt: 248.75 g/mol
InChI Key: CFRIMRWKTJZKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8;/h8-9,12H,4-7H2,1-3H3;1H

InChI Key

CFRIMRWKTJZKQV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)N2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium on carbon (10% w/w, 500 mg) was added to a solution of 8-benzyl-3-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane hydrochloride (16.5 g, 48.0 mmol, see step (h) above) in methanol (250 mL) under a nitrogen atmosphere at 25° C. The nitrogen atmosphere was exchanged for a hydrogen atmosphere (1 atm of pressure) and the reaction was stirred rapidly. After 4 h the stirring was stopped and the reaction was filtered through a pad of Celite®. The filtrate was concentrated in vacuo to afford an off-white solid (11.6 g). The solid was slurried in acetonitrile, collected and dried in vacuo to afford 10.5 g (86%) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-benzyl-3-(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane hydrochloride
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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